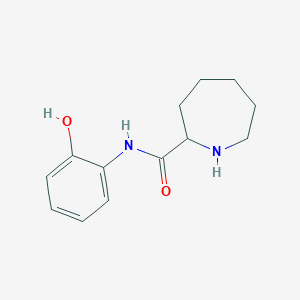

N-(2-hydroxyphenyl)azepane-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)azepane-2-carboxamide |

InChI |

InChI=1S/C13H18N2O2/c16-12-8-4-3-6-10(12)15-13(17)11-7-2-1-5-9-14-11/h3-4,6,8,11,14,16H,1-2,5,7,9H2,(H,15,17) |

InChI Key |

YJIXFTJQVCPRSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)C(=O)NC2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Hydroxyphenyl Azepane 2 Carboxamide and Its Analogues

General Strategies for Azepane Ring System Construction

The synthesis of seven-membered rings like azepane presents unique challenges compared to their five- and six-membered counterparts, primarily due to unfavorable ring strain and entropy factors. nih.gov Consequently, a diverse array of synthetic methods has been developed to efficiently construct this heterocyclic system.

Cyclization Approaches for Seven-Membered Nitrogen Heterocycles

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of azepanes. These methods often involve the formation of a carbon-nitrogen bond to close the seven-membered ring.

One notable approach is the silyl-aza-Prins cyclization . This method utilizes the cyclization of allylsilyl amines with aldehydes, catalyzed by a Lewis acid such as indium trichloride (B1173362) (InCl₃), to produce trans-azepanes with high yields and diastereoselectivities. acs.org The reaction proceeds through the formation of an iminium ion, followed by a 7-endo cyclization. acs.org

Another powerful technique is the osmium-catalyzed tethered aminohydroxylation . This stereoselective method has been successfully applied to the synthesis of highly hydroxylated azepane iminosugars. acs.orgnih.gov The key step involves the intramolecular delivery of an amino group to an alkene, forming a new C-N bond with excellent regio- and stereocontrol. acs.orgnih.gov Subsequent transformations, such as reductive amination, lead to the final azepane product. acs.orgnih.gov

Reductive amination itself is a crucial cyclization strategy. For instance, the intramolecular reductive amination of sugar-derived dialdehydes can be used to construct the azepane skeleton. nih.gov Similarly, the ring closure of amino alcohols or amino esters via reductive amination is a common final step in multi-step syntheses of functionalized azepanes. acs.orgnih.gov

Annulation Reactions in Azepane Synthesis

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, provide a convergent and efficient route to azepane derivatives.

A significant example is the [4+3] annulation of donor-acceptor cyclopropanes with azadienes. nih.gov This method, often catalyzed by Lewis acids like ytterbium triflate (Yb(OTf)₃), allows for the highly stereoselective synthesis of densely substituted azepanones. nih.gov The use of chiral ligands can also induce enantioselectivity in these reactions. nih.gov

[6+1] annulation reactions have also emerged as a valuable tool. For example, the reaction of ynenitriles with Reformatsky reagents, catalyzed by hafnium(III), can produce a wide range of 3-amino-2,7-dihydro-1H-azepine-4-carboxylates. researchgate.netacs.org This method demonstrates good functional group tolerance and high yields. researchgate.netacs.org Another [6+1] annulation strategy involves the reaction between sulfur ylides and modified vinyl benzoxazinanones, providing a practical approach to the benzo[b]azepine skeleton. researchgate.net

Gold-catalyzed intermolecular [4+3] annulation of α,β-unsaturated imines with propargyl esters offers a convenient method for constructing azepines. nih.gov This reaction proceeds through a cationic gold intermediate and can be catalyzed by various gold complexes. nih.gov

Rearrangement-Based Syntheses of Azepane Scaffolds

Rearrangement reactions offer elegant and often unexpected pathways to complex molecular architectures, including the azepane ring system.

The Beckmann rearrangement is a classic and highly efficient method for synthesizing functionalized azepan-2-ones (caprolactams). acs.org This reaction involves the acid-catalyzed rearrangement of an oxime derived from a cyclohexanone (B45756) derivative. acs.org

Ring expansion strategies provide another avenue to azepanes. For instance, diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the expansion of a piperidine (B6355638) ring. rsc.org The thermal ring-opening of gem-dihalocyclopropane derivatives fused to a nitrogen-containing ring can also lead to ring-enlarged azepane products. rsc.org

The aza-Cope rearrangement , a type of nih.govnih.gov-sigmatropic rearrangement, can be utilized in tandem with other reactions, such as the Mannich cyclization, to construct complex cyclic molecules containing the azepane core. wikipedia.org These cascade reactions can proceed with high stereoselectivity and efficiency. wikipedia.org

Targeted Synthesis of N-(2-hydroxyphenyl)azepane-2-carboxamide

The synthesis of the specific compound this compound involves the strategic connection of the azepane-2-carboxylic acid moiety with 2-aminophenol (B121084). This requires careful consideration of precursor design and the optimization of the amide bond formation step.

Precursor Design and Chemical Transformations

The primary precursors for the synthesis of this compound are azepane-2-carboxylic acid and 2-aminophenol .

The synthesis of azepane-2-carboxylic acid can be achieved through various methods, including the resolution of racemic mixtures or asymmetric synthesis to obtain the desired enantiomer. Polyhydroxylated azepanes featuring a carboxymethyl group at the pseudo-anomeric position have been synthesized from unsaturated intermediates via dihydroxylation reactions. nih.gov

Once the azepane-2-carboxylic acid is obtained, the next crucial step is the amide bond formation with 2-aminophenol. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid.

Optimization of Reaction Pathways and Conditions

The formation of the amide bond between azepane-2-carboxylic acid and 2-aminophenol is a critical step that often requires careful optimization to achieve high yields and purity. numberanalytics.com Several factors can influence the success of this reaction, including the choice of coupling reagents, solvents, temperature, and additives.

Coupling Reagents: A variety of coupling reagents are available for amide bond formation. Common examples include carbodiimides like 1-ethyl-3-(3-dimethylamino)propyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). acs.orgresearchgate.net Other reagents such as HATU, HBTU, and COMU are also widely employed. researchgate.net The choice of reagent can significantly impact the reaction efficiency and the level of side products. researchgate.net

Reaction Conditions:

Solvent: The choice of solvent is crucial for solubilizing the reactants and facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO) are commonly used for amide bond formation. numberanalytics.combdmaee.net

Temperature: The reaction temperature can affect the rate of the reaction. While higher temperatures can increase the rate, they may also lead to undesirable side reactions or decomposition of sensitive functional groups. numberanalytics.combdmaee.net A systematic screening of temperatures is often necessary to find the optimal balance. numberanalytics.com

Additives: The addition of bases, such as N,N'-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (B28879) (DMAP), is often necessary to neutralize the acid formed during the reaction and to catalyze the amide bond formation. acs.orgresearchgate.netbdmaee.net

Interactive Table: Common Conditions for Amide Bond Formation

| Coupling Reagent Combination | Solvent | Additive | Temperature Range (°C) | Reference |

| EDC/HOAt | DMSO | DIPEA | Room Temperature | acs.orgresearchgate.net |

| HATU | DMSO | DIPEA | Room Temperature | researchgate.net |

| DMT-MM | Water | None | Room Temperature | researchgate.net |

| IMesCl−Cl | - | - | Mild Conditions | researchgate.net |

| DMAP | DMF/DCM | - | 20-50 | bdmaee.net |

This table provides a summary of commonly used conditions. The optimal conditions for the synthesis of this compound would require experimental investigation.

By systematically screening these parameters, an optimized protocol for the synthesis of this compound can be developed, ensuring high yield and purity of the final product.

Enantioselective Synthetic Approaches to Azepane-2-carboxamide (B11923136) Scaffolds

The azepane-2-carboxamide core, a seven-membered cyclic amino acid derivative, presents a significant synthetic challenge, particularly in controlling the stereochemistry at the C2 position. Several enantioselective strategies applicable to the synthesis of cyclic amino acids and their amides can be employed.

One prominent approach involves the asymmetric hydrogenation of a cyclic dehydroamino acid precursor . This method often utilizes chiral rhodium or ruthenium phosphine (B1218219) catalysts to achieve high enantioselectivity. For instance, the hydrogenation of (Z)-enamines catalyzed by bisphosphine ligands has demonstrated high yields and enantiomeric excesses for related structures. scispace.com

Another powerful strategy is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction, after which they are removed. For the synthesis of related heterocyclic compounds, diastereoselective reductions induced by chiral auxiliaries have been successfully employed to establish the desired stereocenter.

Enzymatic kinetic resolution represents a biocatalytic approach where an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture of the azepane-2-carboxylic acid or its ester, leaving the other enantiomer untouched. This method is valued for its high selectivity and environmentally benign reaction conditions.

Finally, asymmetric Strecker-type reactions on a suitable cyclic imine precursor can provide a direct route to the α-amino nitrile, which can then be hydrolyzed to the corresponding amino acid and subsequently amidated.

Derivatization Strategies for this compound

Once the core scaffold is synthesized, its structural diversity can be expanded through various derivatization techniques targeting the aromatic ring and the carboxamide moiety.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces functional groups into a complex molecule at a late stage of the synthesis. acs.org For the 2-hydroxyphenyl group of this compound, several LSF methods can be envisioned.

Electrophilic aromatic substitution reactions such as halogenation (bromination, chlorination) can introduce substituents onto the phenol (B47542) ring, typically at positions ortho or para to the hydroxyl group. nih.govnih.gov These halogenated derivatives can then serve as handles for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of aryl, heteroaryl, or alkyl groups.

Directed ortho-metalation (DoM) is another strategy where the hydroxyl group directs a metalating agent (typically an organolithium reagent) to the adjacent ortho position, which can then be quenched with various electrophiles to install new functional groups.

C-H activation/functionalization is a more modern approach that allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, often with high regioselectivity guided by a directing group. acs.org This can be used to introduce substituents at various positions on the aromatic ring.

A summary of potential late-stage functionalization reactions for the aromatic ring is presented in Table 1.

Table 1: Potential Late-Stage Functionalization Reactions for the Aromatic Ring

| Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |

| Bromination | N-Bromosuccinimide (NBS), solvent | Bromo (-Br) |

| Nitration | Nitric acid, sulfuric acid | Nitro (-NO2) |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | Acyl (-C(O)R) |

| Suzuki Coupling (on a halogenated precursor) | Boronic acid, Palladium catalyst, base | Aryl, heteroaryl, alkyl groups |

The carboxamide group is a key point for diversification. The most straightforward approach is to synthesize the azepane-2-carboxylic acid and then couple it with a library of different anilines or other primary/secondary amines to generate a range of N-substituted analogues. Standard peptide coupling reagents such as HATU, HOBt, or EDC are commonly employed for this purpose. nih.govrsc.org

Furthermore, the amide bond itself can be replaced with bioisosteres to modulate the compound's physicochemical and pharmacokinetic properties. nih.gov For example, a 1,2,3-triazole can be formed via a "click chemistry" reaction between an azide-functionalized azepane and an alkyne-functionalized phenol, serving as a stable and effective amide bond mimic. nih.gov

Other modifications could include N-alkylation or N-arylation of the amide nitrogen, or reduction of the amide to the corresponding amine.

To explore the structure-activity relationships of this compound analogues efficiently, high-throughput synthesis (HTS) and the generation of combinatorial libraries are invaluable. wikipedia.org

Solid-phase synthesis is a cornerstone of combinatorial chemistry. wikipedia.org In this approach, the azepane-2-carboxylic acid scaffold could be anchored to a solid support (resin). Then, a diverse set of building blocks, such as various substituted 2-aminophenols, can be reacted with the resin-bound scaffold in a parallel or split-and-pool fashion. wikipedia.orgnih.gov After the final reaction, the desired products are cleaved from the resin and collected in microtiter plates for screening. This method allows for the rapid generation of hundreds or thousands of compounds. acs.orgnih.gov

Automated parallel synthesis using robotic liquid handlers can also be employed for solution-phase library synthesis. stanford.edu This involves setting up arrays of reactions in multi-well plates, where different starting materials are combined to produce a library of distinct products. The purification and analysis of these libraries are often streamlined using techniques like mass-directed automated purification.

The combination of a versatile core scaffold and these powerful diversification and library generation techniques provides a robust platform for the discovery of novel bioactive compounds based on the this compound structure.

Advanced Spectroscopic Characterization of N 2 Hydroxyphenyl Azepane 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for N-(2-hydroxyphenyl)azepane-2-carboxamide would be expected to show distinct signals for each unique proton in the molecule. Key features would include signals for the protons on the azepane ring, the aromatic protons of the 2-hydroxyphenyl group, the amide proton (N-H), and the hydroxyl proton (O-H). The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would provide critical information about the connectivity of the protons. However, no experimental ¹H NMR data for this specific compound has been found in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. Signals corresponding to the carbonyl carbon of the amide, the carbons of the aromatic ring, and the aliphatic carbons of the azepane ring would be anticipated at characteristic chemical shifts. This analysis is fundamental for confirming the carbon skeleton of the molecule. As with ¹H NMR, no published ¹³C NMR data is currently available.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals. COSY spectra establish proton-proton coupling networks, while HSQC and HMBC correlate proton signals with their directly attached carbons and more distant carbons, respectively. This comprehensive analysis is not possible without the foundational 1D and 2D NMR experimental data.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Studies

VT-NMR studies could provide insights into the conformational dynamics of the azepane ring and potential intramolecular hydrogen bonding between the amide proton or the phenolic hydroxyl group and the amide carbonyl. Such studies involve acquiring NMR spectra at different temperatures to observe changes in signal shape or position, which can indicate dynamic processes like ring-flipping or restricted bond rotation. No such studies on this compound have been reported.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds. For this compound, characteristic absorption bands would be expected for the O-H stretch of the phenol (B47542), the N-H stretch of the secondary amide, the C=O stretch (Amide I band), and the N-H bend (Amide II band). Aromatic C-H and C=C stretching vibrations would also be present. The precise frequencies of these bands can be influenced by hydrogen bonding. Despite the theoretical expectations, no experimentally recorded FT-IR spectrum for this compound could be located.

Structural Elucidation and Solid State Analysis of N 2 Hydroxyphenyl Azepane 2 Carboxamide

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The successful crystallization of N-(2-hydroxyphenyl)azepane-2-carboxamide would be the first critical step, yielding a single crystal of suitable size and quality for analysis. The subsequent diffraction experiment would provide a wealth of information regarding the molecule's structure and its packing in the solid state.

The initial analysis of the diffraction pattern would reveal the crystal system and space group of this compound. The crystal system describes the symmetry of the unit cell, the smallest repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements within the crystal, including translational symmetry. The determination of these parameters is fundamental to solving the crystal structure. For example, a study on N-(3-hydroxyphenyl)-3-methoxybenzamide revealed two polymorphs, one crystallizing in the orthorhombic space group Pna21 and the other in the triclinic space group P-1. mdpi.comresearchgate.net

The molecular structure of this compound contains several hydrogen bond donors (the hydroxyl and amide N-H groups) and acceptors (the carbonyl and hydroxyl oxygens, and the amide nitrogen). A single-crystal X-ray structure would elucidate the intricate network of hydrogen bonds. Intramolecular hydrogen bonds, such as a potential bond between the phenolic hydroxyl group and the amide carbonyl oxygen, would influence the molecule's conformation. Intermolecular hydrogen bonds would dictate how the molecules pack together in the crystal lattice, forming chains, sheets, or more complex three-dimensional architectures. The stability of the crystal structure is often heavily reliant on these hydrogen bonding interactions.

The 2-hydroxyphenyl group in the molecule is an aromatic system capable of engaging in π–π stacking interactions. These non-covalent interactions, where the electron clouds of adjacent aromatic rings interact, play a significant role in the stabilization of crystal packing. The analysis would determine the geometry of these interactions (e.g., face-to-face or offset) and the distance between the interacting rings. Other non-covalent interactions, such as C-H···π interactions, would also be identified and characterized, providing a complete picture of the forces governing the supramolecular assembly.

This compound possesses a stereocenter at the C2 position of the azepane ring. For a chiral sample, X-ray crystallography can be used to determine the absolute configuration (R or S) if a heavy atom is present or by using anomalous dispersion effects. In the absence of a heavy atom, the relative stereochemistry between multiple stereocenters can be definitively established.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism

Powder X-ray diffraction is a powerful technique for the analysis of polycrystalline materials. A PXRD pattern is a fingerprint of a specific crystalline phase. This technique would be crucial for the routine identification and quality control of this compound, confirming its crystalline nature and phase purity.

A key application of PXRD is the investigation of polymorphism, which is the ability of a compound to exist in more than one crystalline form. mdpi.comresearchgate.netrsc.org Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. A systematic screening for polymorphs of this compound, likely involving crystallization from various solvents and under different conditions, would be analyzed by PXRD. The discovery and characterization of different polymorphic forms are of high importance in the pharmaceutical and materials sciences. Each polymorph would present a unique PXRD pattern.

Should different polymorphs be identified, their thermal stability and phase transitions could be further investigated using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), in conjunction with variable-temperature PXRD.

Computational and Theoretical Investigations of N 2 Hydroxyphenyl Azepane 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic properties. nih.gov By solving the Kohn-Sham equations, DFT can accurately model the electronic density and, from it, derive key molecular parameters. nih.gov For a molecule like N-(2-hydroxyphenyl)azepane-2-carboxamide, this process begins with an initial structural guess, which is then iteratively refined to find the lowest energy conformation on the potential energy surface.

Commonly used functionals, such as B3LYP (Becke's three-parameter hybrid model with the Lee-Yang-Parr correlation functional) or the long-range corrected wB97X-D, are paired with basis sets like 6-311++G(d,p) to perform these calculations. scirp.org The choice of functional and basis set is critical for accuracy. nih.gov The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, the flexible seven-membered azepane ring can adopt various conformations (e.g., chair, boat), and DFT calculations can determine the most stable form. nih.govresearchgate.net The electronic structure analysis provides information on the distribution of electrons, molecular orbital energies, and the molecular electrostatic potential (MEP) map, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. ijcaonline.org

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (Amide) | ~1.24 Å |

| Bond Length | C-N (Amide) | ~1.35 Å |

| Bond Length | O-H (Phenol) | ~0.97 Å |

| Bond Angle | O=C-N (Amide) | ~122° |

| Dihedral Angle | C-C-N-C (Amide) | ~175° (trans) |

Note: These values are illustrative and represent typical results from DFT calculations on similar amide-containing molecules.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the frequencies of fundamental molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. scirp.org Each calculated frequency is associated with a specific vibrational mode, such as stretching, bending, or rocking of chemical bonds. mdpi.com

Theoretical vibrational spectra are invaluable for interpreting experimental data. researchgate.net For this compound, key vibrational modes would include the N-H and O-H stretching, the C=O (amide I) stretching, and the C-N stretching vibrations. researchgate.net Due to approximations in the theoretical models (e.g., the harmonic oscillator approximation), calculated frequencies are often systematically higher than experimental values. To improve agreement, they are commonly multiplied by an empirical scaling factor, which depends on the level of theory used. scirp.org Comparing the scaled theoretical frequencies with experimental spectra helps to confirm the molecular structure and provides a detailed assignment of the observed spectral bands. nih.gov

Table 2: Comparison of Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated (Scaled) Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| O-H Stretch | Phenolic -OH | ~3450 | 3200 - 3600 |

| N-H Stretch | Amide -NH | ~3350 | 3100 - 3500 |

| C=O Stretch (Amide I) | Amide C=O | ~1670 | 1630 - 1695 |

| C-N Stretch | Amide C-N | ~1340 | 1250 - 1360 |

Note: Calculated values are representative and scaled for better correlation with experimental data. scirp.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ijcaonline.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

These descriptors provide a quantitative measure of the molecule's reactivity profile. ijcaonline.org

Table 3: Illustrative FMO Energies and Chemical Reactivity Descriptors

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential | I | -EHOMO | 6.5 eV |

| Electron Affinity | A | -ELUMO | 1.2 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.65 eV |

Note: These values are hypothetical, based on typical calculations for organic molecules, and serve to illustrate the application of FMO theory.

Molecular Modeling and Conformational Analysis in Solution and Gas Phases

This compound possesses significant conformational flexibility due to the seven-membered azepane ring and the rotatable bonds in the side chain. Molecular modeling is used to explore the potential energy surface and identify stable conformers in both the gas phase and in solution. nih.gov In the gas phase, the calculations reveal the intrinsic conformational preferences of the isolated molecule. The azepane ring, for example, can exist in various non-planar conformations, such as twist-chair and twist-boat forms, and computational analysis can determine their relative energies. researchgate.net

When moving from the gas phase to a solution, the solvent can have a profound impact on conformational stability. Theoretical models can account for solvent effects using either implicit models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the calculation). These studies are crucial for understanding the molecule's shape and behavior in a biological environment, which is typically aqueous. ijcaonline.org

Theoretical Studies on Intramolecular and Intermolecular Interactions

The structure of this compound is well-suited for forming specific non-covalent interactions. A key intramolecular interaction that can be studied theoretically is the hydrogen bond between the phenolic hydroxyl (-OH) group and the lone pair of electrons on the amide oxygen (O=C) or nitrogen atom. Such an interaction would lead to a more planar and rigid conformation, which could be important for its biological activity.

Furthermore, theoretical studies can predict how molecules interact with each other. Intermolecular hydrogen bonds, such as those between the amide N-H of one molecule and the amide C=O of another (forming a dimer), or involving the phenolic -OH group, can be modeled. nih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify the strength of these weak interactions, including hydrogen bonds and van der Waals forces, which govern the molecule's solid-state packing and aggregation in solution. nih.govmdpi.com

In Silico Design Principles and Prediction of Chemical Structure-Property Relationships

The computational methods described above are integral to in silico drug design. By calculating the structural and electronic properties of this compound, researchers can establish quantitative structure-property relationships (QSPR). nih.gov For example, a related compound, N-(2-hydroxyphenyl)-2-propylpentanamide, was designed in silico as a potential histone deacetylase (HDAC) inhibitor for cancer therapy. nih.gov

This suggests that this compound may have been designed with similar principles in mind. Computational studies can predict how modifications to the azepane ring or substitutions on the phenyl ring would affect key properties like receptor binding affinity, solubility, or metabolic stability. ijcce.ac.ir By understanding the relationship between the calculated descriptors (e.g., MEP, HOMO-LUMO gap, hydrogen bonding capacity) and a desired biological activity, computational chemistry provides a rational basis for optimizing lead compounds, thereby accelerating the drug discovery process. nih.gov

Advanced Research Directions and Future Perspectives for N 2 Hydroxyphenyl Azepane 2 Carboxamide

Exploration of Novel Eco-Friendly Synthetic Pathways

The chemical industry's growing emphasis on sustainability has spurred the development of green synthetic methodologies. For a molecule like N-(2-hydroxyphenyl)azepane-2-carboxamide, moving beyond traditional synthesis, which often relies on harsh reagents and generates significant waste, is a critical objective. Future research should focus on developing eco-friendly pathways that are both efficient and environmentally benign.

Promising green chemistry approaches for the synthesis of N-aryl lactams and related amide structures include:

Catalytic Amide Bond Formation: The use of catalytic, rather than stoichiometric, activating agents for amide bond formation is a key area of green chemistry. Research into boronic acid-catalyzed amidations or enzyme-catalyzed reactions could offer milder and more atom-economical routes to this compound. For instance, enzymes like Candida antarctica lipase (B570770) B (CALB) have demonstrated high efficiency in catalyzing direct amide synthesis in green solvents.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. This method could be adapted for the direct N-arylation of the azepane-2-carboxamide (B11923136) precursor, avoiding the high temperatures and metal contaminants associated with traditional cross-coupling reactions.

Alternative Solvents and Reaction Media: Replacing hazardous solvents like DMF and CH2Cl2 with greener alternatives such as water, ionic liquids, or bio-based solvents is a crucial aspect of sustainable synthesis. Research could explore the feasibility of synthesizing this compound in aqueous media or under solvent-free conditions.

A comparative table of potential eco-friendly synthetic methods is presented below:

| Method | Potential Catalyst/Reagent | Key Advantages | Anticipated Challenges |

| Enzymatic Synthesis | Candida antarctica Lipase B (CALB) | High selectivity, mild conditions, biodegradable catalyst. | Substrate scope limitations, potential for slow reaction rates. |

| Photoredox Catalysis | Organic dyes (e.g., 4CzIPN) | Metal-free, mild conditions, high functional group tolerance. | Catalyst cost, optimization of light source and reaction time. |

| Flow Chemistry | Supported catalysts/reagents | Enhanced safety and control, easy scalability, potential for automation. | Initial setup cost, potential for clogging with solid byproducts. |

| Boronic Acid Catalysis | Phenylboronic acid derivatives | Low toxicity, air and moisture stability, waste reduction. | Catalyst loading, reaction kinetics. |

Development of Advanced Derivatization Methodologies for Enhanced Structural Diversity

To fully explore the structure-activity relationships (SAR) of this compound, the development of a diverse library of derivatives is essential. Advanced

Q & A

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Apply DoE (Design of Experiments) to optimize:

- Temperature : Elevated temperatures (50–60°C) accelerate acylation but may degrade heat-sensitive groups.

- Catalyst loading : 0.5–1.0 equivalents of DMAP (4-dimethylaminopyridine) enhance acyl chloride reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.